3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide - 1171872-21-1

3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide

Catalog Number: EVT-2778535
CAS Number: 1171872-21-1
Molecular Formula: C22H23FN4O3
Molecular Weight: 410.449
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2-(4-fluorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(pyridin-2-yl)prop-2-en-1-one (AS1-08)

Compound Description: AS1-08 is a pyridine-based 1,3,4-oxadiazole derivative investigated for its thermo-acoustical properties in binary solutions with solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). These studies explored solute-solvent interactions and their impact on parameters like adiabatic compressibility and intermolecular free path length. []

Relevance: This compound shares the core 1,3,4-oxadiazole ring structure with the target compound. The variations lie in the substituents attached to this core ring. The target compound features a piperidine-1-carboxamide moiety and a 4-fluorobenzyl group, whereas AS1-08 incorporates pyridine and phenyl rings with a prop-2-en-1-one linker. These structural similarities suggest that understanding the physicochemical properties of AS1-08 could provide insights into the behavior of the target compound, particularly regarding solubility and interactions in different solvent systems. []

1-(2-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(pyridin-2-yl)prop-2-en-1-one (AS1-12)

Compound Description: Similar to AS1-08, AS1-12 is another pyridine-based 1,3,4-oxadiazole derivative studied for its thermo-acoustical properties in binary solutions. []

Relevance: The relationship between AS1-12 and the target compound mirrors that of AS1-08. Both compounds share the central 1,3,4-oxadiazole ring but differ in their substituent groups. AS1-12 incorporates a methoxy group on the phenyl ring, distinguishing it from AS1-08 and the target compound. Examining the properties of AS1-12 alongside AS1-08 could elucidate the impact of subtle structural variations, such as the presence of a methoxy group, on the overall behavior of these oxadiazole derivatives, including the target compound. []

(Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine derivatives

Compound Description: This series of compounds, particularly 4f and 4h, exhibited significant antifungal activity against Candida albicans, Candida tropicalis, and Aspergillus niger, exceeding the potency of the standard drug clotrimazole. The research highlights the role of chloro, nitro, and methoxy substitutions on the benzene moiety in enhancing antifungal activity. []

Relevance: The presence of the 1,3,4-oxadiazole ring, substituted with a pyridin-4-yl group, directly links these derivatives to the target compound. The key difference lies in the target compound’s piperidine-1-carboxamide group, which is replaced by a substituted benzenamine moiety in these antifungal derivatives. This structural comparison, alongside the noted antifungal activity, underscores the potential for the target compound to possess similar biological activities, warranting further investigation. []

3-bromo-N-(4-bromo-2-methyl-6-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (5d)

Compound Description: 5d is a novel anthranilic diamide analog synthesized by incorporating a 1,3,4-oxadiazole ring. This compound displayed significant insecticidal activity against the diamondback moth (Plutella xylostella) at various concentrations. []

3-bromo-N-(4-chloro-2-methyl-6-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (6)

Compound Description: Compound 6, another anthranilic diamide analog, was designed with a 1,3,4-oxadiazole ring and exhibited good larvicidal activity against both Plutella xylostella and Spodoptera exigua. Notably, it showed significant activity against P. xylostella at a very low concentration. []

1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

Compound Description: This particular 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative demonstrated potent antioxidant activity, surpassing that of ascorbic acid (vitamin C), as measured by the DPPH radical scavenging method. []

Relevance: This compound and the target compound share the 1,3,4-oxadiazole ring, although the target compound lacks the thioxo-dihydro-oxadiazole moiety present in this antioxidant derivative. The research emphasizes the impact of specific substitutions on the oxadiazole ring on antioxidant activity. This information could be valuable when exploring modifications to the target compound to enhance its potential antioxidant properties. []

1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one

Compound Description: This 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative exhibited strong antioxidant activity, exceeding that of ascorbic acid, as assessed by both DPPH radical scavenging and reducing power assays. []

Relevance: Although this compound incorporates a 1,2,4-triazole ring instead of the 1,3,4-oxadiazole ring found in the target compound, it's relevant because the research focuses on the antioxidant potential of heterocyclic compounds. The findings highlight the influence of various heterocyclic systems on antioxidant activity, suggesting that incorporating different heterocycles, like the 1,3,4-oxadiazole present in the target compound, could be a viable strategy for developing novel antioxidants. []

N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Compound Description: This compound was identified through virtual screening as a potential inhibitor of the human papillomavirus 16 E6 protein, which is crucial for the virus's oncogenic activity. Molecular docking studies indicated its strong binding affinity to the E6 protein. []

Relevance: Although this compound lacks the 1,3,4-oxadiazole ring central to the target compound, its identification through virtual screening for inhibitors of a specific protein highlights a methodology that could be applied to the target compound. By using similar virtual screening approaches, researchers could assess the target compound's binding affinity for various proteins, potentially revealing novel therapeutic targets or activities. []

6-[3-(3-fluoro-4-methyl-phenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinoxaline-2,3-dione

Compound Description: Identified through virtual screening, this compound emerged as another potential inhibitor of the human papillomavirus 16 E6 protein. It displayed favorable binding interactions with the p53 binding site of the E6 protein in molecular docking studies. []

Relevance: Similar to the previous compound, although it contains a 1,2,4-oxadiazole ring instead of the 1,3,4-oxadiazole found in the target compound, its relevance lies in the shared methodology of virtual screening. This suggests that similar computational approaches could be employed to predict and assess the potential biological activities of the target compound. []

Properties

CAS Number

1171872-21-1

Product Name

3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide

IUPAC Name

3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-methoxyphenyl)piperidine-1-carboxamide

Molecular Formula

C22H23FN4O3

Molecular Weight

410.449

InChI

InChI=1S/C22H23FN4O3/c1-29-19-6-2-5-18(13-19)24-22(28)27-11-3-4-16(14-27)21-26-25-20(30-21)12-15-7-9-17(23)10-8-15/h2,5-10,13,16H,3-4,11-12,14H2,1H3,(H,24,28)

InChI Key

YUTZJKCZAUZRJE-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)N2CCCC(C2)C3=NN=C(O3)CC4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.